[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(7-13(17)18)9(2)15(14-8)10-3-5-11(6-4-10)16(19)20/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYBVGJIYOYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A widely reported method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. For example, 1,2-diaza-1,3-dienes react with α-keto acids in the presence of ammonium persulfate and silver oxide (10 mol%) at 90°C in acetonitrile/water (3:1) to yield pyrazole-4-carbonitrile intermediates. Subsequent hydrolysis or functionalization introduces the acetic acid group.
Reaction Scheme :
- Formation of 1,2-diaza-1,3-dienes via coupling of ethyl 2-chloroacetoacetate with aryl diazonium salts.
- Cyclocondensation with α-keto acids (e.g., pyruvic acid) under oxidative conditions to form the pyrazole core.
- Ester hydrolysis of the cyanoethyl intermediate using hydrazine monohydrate in methanol to yield the acetic acid derivative.
Optimization Insights :
Ester Hydrolysis of Pyrazole Carboxylates
A second route involves synthesizing pyrazole esters followed by hydrolysis. For instance, ethyl [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetate is hydrolyzed using hydrazine monohydrate (1.5 eq.) in methanol at room temperature for 3 h. This method, while straightforward, suffers from moderate yields (12–69%) due to competing side reactions.
Key Steps :
- Ester Synthesis : Alkylation of pyrazole intermediates with ethyl bromoacetate.
- Hydrolysis : Base-mediated cleavage under mild conditions to preserve the nitro group.
Data Comparison :
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | Ag₂O, (NH₄)₂S₂O₈ | 90°C, 4 h | 86 | |
| Ester Hydrolysis | N₂H₄·H₂O, MeOH | RT, 3 h | 12–69 |
Critical Analysis of Methodologies
Yield and Purity Considerations
- Cyclocondensation offers superior yields (86%) but requires stringent temperature control.
- Ester Hydrolysis is operationally simple but necessitates chromatographic purification due to byproduct formation.
- Orthoalkylate Cyclization ,
though untested for the target compound, provides a high-purity route for analogous structures.
Functional Group Compatibility
The nitro group’s sensitivity to reduction mandates avoiding reductive conditions. Silver oxide and ammonium persulfate, being mild oxidants, prevent unintended nitro reduction.
Structural Characterization and Validation
Key spectroscopic data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters.
Scientific Research Applications
[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes or receptors, leading to modulation of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous pyrazole derivatives, focusing on substituent variations, synthesis pathways, and biological activities.
Structural Comparison
Physicochemical Properties
Key Research Findings
- Antimicrobial Superiority: Derivatives of this compound outperform streptomycin against B.
- Synthetic Versatility: The compound’s acetic acid moiety enables facile derivatization into thiadiazoles and thiazolidinones, broadening therapeutic applications .
- Limitations : Nitro-substituted derivatives exhibit reduced activity against gram-negative bacteria, likely due to efflux pump resistance .
Biological Activity
The compound [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C11H12N4O3
- Molecular Weight : 248.24 g/mol
- CAS Number : 13788-94-8
- Physical State : Solid at room temperature
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study synthesized various 3,5-dimethyl azopyrazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results showed that certain derivatives demonstrated moderate to significant antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|---|
| 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole | E. coli | 15 | Ciprofloxacin |
| 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole | S. aureus | 18 | Ciprofloxacin |
Anti-inflammatory Activity
The pyrazole structure has been associated with anti-inflammatory effects. A review highlighted that compounds containing the pyrazole moiety can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. In vitro studies have shown that derivatives of pyrazoles can significantly reduce pro-inflammatory cytokines .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, molecular docking studies indicated that compounds with a pyrazole scaffold could effectively bind to cancer cell targets, inhibiting tumor growth in various human cancer cell lines (e.g., A549, HT-29) . The presence of a nitrophenyl group enhances the compound's ability to interact with biological targets.
Case Studies
- Synthesis and Evaluation : A study synthesized several new azopyrazole derivatives and tested their biological activities. Notably, compounds with the nitrophenyl substitution exhibited enhanced antibacterial and anticancer activities compared to their non-substituted counterparts .
- Mechanistic Studies : Research involving molecular docking revealed that this compound interacts with key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
